REACTION_CXSMILES
|
[CH2:1]([N:4]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([S:14](=[O:17])(=[O:16])[NH2:15])[CH:8]=1)[CH:2]=[CH2:3].FC(F)(F)S(O)(=O)=O.[OH2:33]>>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([NH:5][N:4]2[C:1]3[C:21](=[CH:22][CH:23]=[CH:3][CH:2]=3)[CH2:20][CH:19]2[CH3:24])=[O:33])=[CH:8][C:9]=1[S:14](=[O:16])(=[O:17])[NH2:15]
|
Name
|
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(NC(C1=CC(=C(C=C1)Cl)S(N)(=O)=O)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under a nitrogen atmosphere at ambient temperatures
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 ml reaction vessel
|
Type
|
DISSOLUTION
|
Details
|
After 15 minutes the solid dissolved
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to proceed for a total of 4.75 hours
|
Duration
|
4.75 h
|
Type
|
EXTRACTION
|
Details
|
extracting the precipitate into ethyl acetate
|
Type
|
WASH
|
Details
|
washing the ethyl acetate several times with water and sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The isolated product was further purified
|
Type
|
CUSTOM
|
Details
|
by dry column chromatography
|
Type
|
CUSTOM
|
Details
|
crystallized from 50% w/w methanol-acetone
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=O)NN2C(CC3=CC=CC=C23)C)C=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |